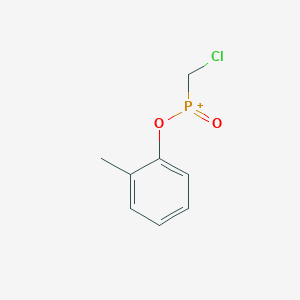![molecular formula C12H19NO2 B14330629 2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol CAS No. 104743-44-4](/img/structure/B14330629.png)
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is an organic compound that features both amine and alcohol functional groups. This compound is characterized by its unique structure, which includes an ethyl group, a phenoxyethyl group, and an aminoethanol backbone. It is used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol typically involves the reaction of 2-phenoxyethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Used in the manufacture of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
2-(2-Aminoethylamino)ethanol: Shares a similar aminoethanol backbone but lacks the phenoxyethyl group.
Ethanolamine: A simpler compound with only an amino and hydroxyl group.
Phenoxyethanol: Contains the phenoxy group but lacks the aminoethanol structure.
Uniqueness
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
104743-44-4 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[ethyl(2-phenoxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(8-10-14)9-11-15-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI 键 |
YLMHCDWFUAVJSX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)CCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
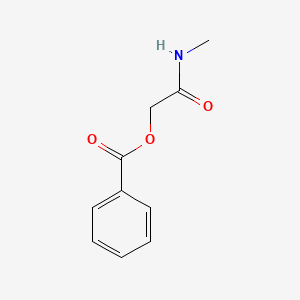
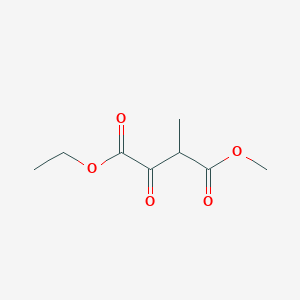
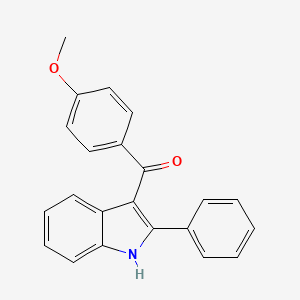
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
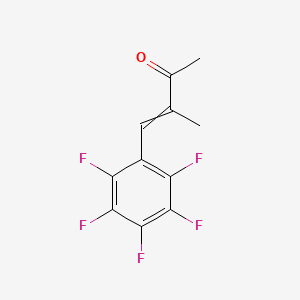

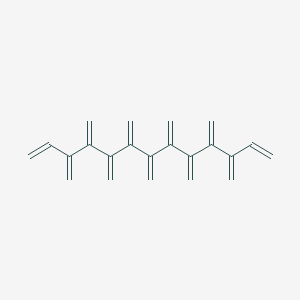
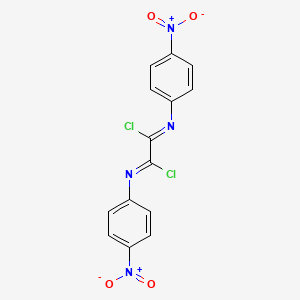
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

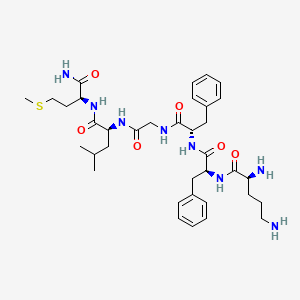
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
